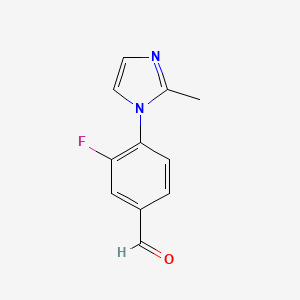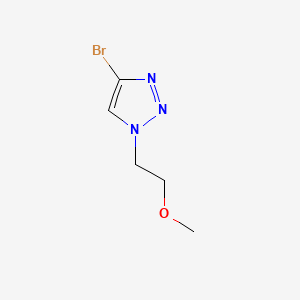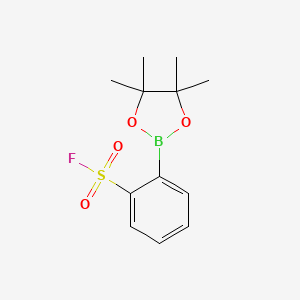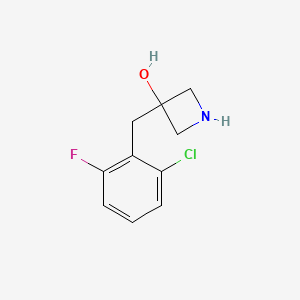
6-Chloro-3-(dimethylamino)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N1,N1-dimethylbenzene-1,3-diamine is an organic compound with the molecular formula C8H11ClN2 It is a derivative of benzene, featuring a chlorine atom and two methyl groups attached to the nitrogen atoms of the diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N1,N1-dimethylbenzene-1,3-diamine typically involves the chlorination of N1,N1-dimethylbenzene-1,3-diamine. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in an organic solvent such as dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of 4-chloro-N1,N1-dimethylbenzene-1,3-diamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The final product is typically purified through recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N1,N1-dimethylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N1,N1-dimethylbenzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N1,N1-dimethylbenzene-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N1,N1-dimethylbenzene-1,2-diamine
- 4-chloro-N1,N1-dimethylbenzene-1,4-diamine
- N1,N1-dimethylbenzene-1,3-diamine
Uniqueness
4-chloro-N1,N1-dimethylbenzene-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its isomers, this compound may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
4-chloro-1-N,1-N-dimethylbenzene-1,3-diamine |
InChI |
InChI=1S/C8H11ClN2/c1-11(2)6-3-4-7(9)8(10)5-6/h3-5H,10H2,1-2H3 |
InChI Key |
KEBBZEWMOJLMLX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1H-pyrazol-3-yl)methyl]carbamoyl}butanoicacid](/img/structure/B13636117.png)
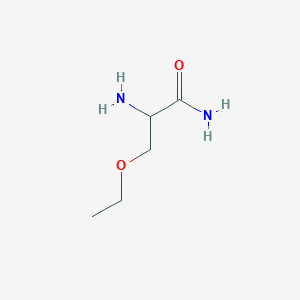


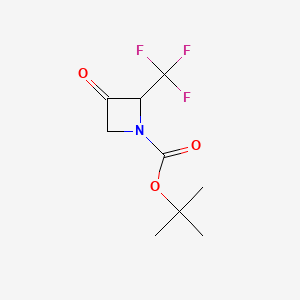
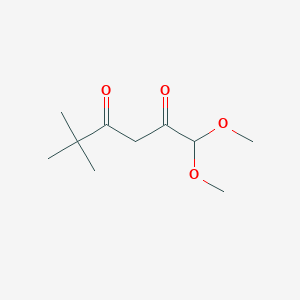
![[5-(2-Fluorophenyl)furan-2-yl]methanaminehydrochloride](/img/structure/B13636154.png)
![n-[(e)-(4-Nitrophenyl)methylene]methanamine](/img/structure/B13636161.png)
